An In-depth Technical Guide to 6-Methoxybenzothiazole-2-carboxylic acid
An In-depth Technical Guide to 6-Methoxybenzothiazole-2-carboxylic acid
CAS Number: 946-13-4
This technical guide provides a comprehensive overview of 6-Methoxybenzothiazole-2-carboxylic acid, a benzothiazole derivative of interest to researchers and professionals in drug development and chemical synthesis. Due to the limited availability of extensive research specifically on this compound, this guide also incorporates data and methodologies from closely related benzothiazole structures to provide a broader context for its potential properties and applications.
Core Chemical and Physical Data
While experimental data for 6-Methoxybenzothiazole-2-carboxylic acid is not widely published, the following tables summarize its fundamental chemical identifiers and computed physicochemical properties.
Table 1: Chemical Identification
| Identifier | Value |
| CAS Number | 946-13-4[1][2][3] |
| Molecular Formula | C₉H₇NO₃S[1][2] |
| Molecular Weight | 209.22 g/mol [1][2] |
| IUPAC Name | 6-methoxy-1,3-benzothiazole-2-carboxylic acid[1] |
| InChI | InChI=1S/C9H7NO3S/c1-13-5-2-3-6-7(4-5)14-8(10-6)9(11)12/h2-4H,1H3,(H,11,12)[1] |
| InChIKey | JDKMYJZEGZZJOH-UHFFFAOYSA-N[1] |
| SMILES | COC1=CC2=C(C=C1)N=C(S2)C(=O)O[1] |
Table 2: Computed Physicochemical Properties
| Property | Value |
| XLogP3 | 2.6 |
| Hydrogen Bond Donor Count | 1[1] |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 2 |
| Exact Mass | 209.014664 g/mol [1] |
| Topological Polar Surface Area | 87.7 Ų |
Experimental Protocols
Synthesis of 6-methoxy-2-aminobenzothiazole (A Precursor)
This protocol describes the synthesis of a key intermediate that could potentially be converted to the target carboxylic acid.[4]
Materials:
-
p-methoxy aniline (0.085 mol, 10.6 g)
-
Ammonium thiocyanate (0.308 mol)
-
Glacial acetic acid (145 ml total)
-
Bromine (6.5 ml)
Procedure:
-
A solution of p-methoxy aniline in 40 ml of glacial acetic acid is added to a solution of ammonium thiocyanate in 75 ml of glacial acetic acid.
-
The resulting mixture is cooled to 0°C.
-
A solution of bromine in 30 ml of glacial acetic acid is added dropwise over 30 minutes with constant stirring.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product is isolated and purified.
General Synthesis of 2-Substituted Benzothiazole-6-carboxylic Acids
This method outlines a general procedure for the synthesis of various 2-substituted benzothiazole-6-carboxylic acids, which could be adapted for the synthesis of the target compound.[5]
Materials:
-
4-amino-3-mercaptobenzoic acid
-
Appropriate aldehyde
-
Nitrobenzene (as oxidant and solvent)
Procedure:
-
A mixture of 4-amino-3-mercaptobenzoic acid and the selected aldehyde is prepared in nitrobenzene.
-
The reaction mixture is refluxed for 6 hours.
-
The product is then isolated and purified from the reaction mixture.
Potential Biological Activities and Signaling Pathways
While no specific biological activity or mechanism of action has been published for 6-Methoxybenzothiazole-2-carboxylic acid, the benzothiazole scaffold is known to exhibit a wide range of biological effects, including antioxidant, antibacterial, and antitumor properties.[6][7] Derivatives of the closely related 2-amino-6-methoxybenzothiazole have shown anti-inflammatory activity.[7]
Given the structural similarities to other biologically active molecules, it is plausible that 6-Methoxybenzothiazole-2-carboxylic acid could interact with various biological targets. Further research is required to elucidate its specific biological functions and any involvement in cellular signaling pathways.
Visualizations
The following diagrams illustrate a generalized workflow for the synthesis and biological evaluation of benzothiazole derivatives, based on methodologies reported for related compounds.
Caption: A generalized workflow for the synthesis and biological evaluation of benzothiazole derivatives.
Caption: Logical relationships influencing the potential biological activity of the title compound.
References
- 1. 6-Methoxybenzothiazole-2-carboxylic acid | C9H7NO3S | CID 596767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 6-METHOXYBENZOTHIAZOLE-2-CARBOXYLIC ACID | 946-13-4 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iosrjournals.org [iosrjournals.org]
